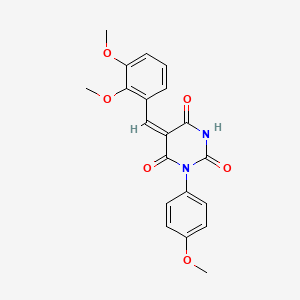![molecular formula C14H16N2O3S2 B4610783 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B4610783.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methyl-2-thiophenecarboxamide
Descripción general
Descripción
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methyl-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C14H16N2O3S2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.06023472 g/mol and the complexity rating of the compound is 453. The solubility of this chemical has been described as 32.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biocatalysis in Drug Metabolism
Biocatalysis has been applied to drug metabolism studies, particularly for the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, which are known to be potent and highly selective potentiators of AMPA receptors. Using microbial-based surrogate biocatalytic systems, researchers have successfully generated several metabolites previously detected in in vivo studies, aiding in the structural characterization of these metabolites through nuclear magnetic resonance spectroscopy. This approach supports drug development by providing analytical standards for monitoring and quantifying drug metabolites during clinical investigations (Zmijewski et al., 2006).
Novel Nonproteinogenic Amino Acids Synthesis
Research has been conducted on the synthesis of novel nonproteinogenic amino acids, specifically N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives, using dehydration and alkylation methods. These non-natural amino acids incorporate both an N-ethyl and an α,β-dehydro moiety, expanding the toolkit for synthetic and medicinal chemistry applications (Monteiro et al., 2010).
Cardiac Electrophysiological Activity
The synthesis and investigation of N-substituted imidazolylbenzamides or benzene-sulfonamides have shown promising results in the development of selective class III agents for cardiac electrophysiological applications. These compounds have demonstrated potency comparable to existing clinical candidates, suggesting their potential in treating reentrant arrhythmias (Morgan et al., 1990).
Chemosensors for Metal Ions
Highly selective fluorescence chemosensors based on sulfonamide derivatives have been developed for the detection of metal ions such as Cu2+ and H2PO4−. These sensors exhibit "on-off-on" fluorescence responses and have been characterized for their binding stoichiometry and detection limits, contributing to the field of environmental monitoring and analytical chemistry (Meng et al., 2018).
Antimicrobial Activity
Several studies have focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties for antimicrobial applications. These efforts have led to the development of compounds with significant antibacterial and antifungal activities, highlighting the potential of sulfonamide derivatives in addressing antimicrobial resistance (Darwish et al., 2014).
Propiedades
IUPAC Name |
3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-10-7-9-20-13(10)14(17)16-8-6-11-2-4-12(5-3-11)21(15,18)19/h2-5,7,9H,6,8H2,1H3,(H,16,17)(H2,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVVCODHWXFZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680705 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-bromo-3-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4610705.png)

![N-[(3-isopropyl-5-isoxazolyl)methyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4610716.png)
![methyl 2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4610722.png)


![2-({[4-(4-acetylphenyl)-1-piperazinyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4610741.png)

![4-[(6-phenyl-4-pyrimidinyl)amino]benzoic acid hydrochloride](/img/structure/B4610747.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-bromophenyl)urea](/img/structure/B4610754.png)
![N-(4-ethylphenyl)-2-[4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B4610767.png)
![3-(2-chloropyridin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4610773.png)


